molecular formula C28H50O4 B12658008 Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- CAS No. 116311-64-9

Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-

Cat. No.: B12658008
CAS No.: 116311-64-9
M. Wt: 450.7 g/mol
InChI Key: PEQDMANJHPVKCY-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-: is an organic compound with the molecular formula C26H46O4 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by decyloxy groups, and the hydrogen atoms at positions 2 and 5 are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- typically involves the reaction of hydroquinone with 1-bromodecane in the presence of a base, such as potassium carbonate, to form 1,4-bis(decyloxy)benzene. This intermediate is then further reacted with methoxy groups under specific conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding hydroquinones.

    Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the methoxy and decyloxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles in the presence of catalysts

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used as a surfactant and emulsifier in various manufacturing processes, such as polymerization and oil recovery.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, leading to changes in cellular functions. Its methoxy and decyloxy groups play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 1,4-Bis(decyloxy)benzene
  • 1,4-Didecyloxybenzene
  • 1,4-Bis(decyloxy)-2,5-dimethoxybenzene

Comparison: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- is unique due to the presence of both decyloxy and methoxy groups, which impart distinct chemical and physical properties.

Properties

CAS No.

116311-64-9

Molecular Formula

C28H50O4

Molecular Weight

450.7 g/mol

IUPAC Name

1,4-didecoxy-2,5-dimethoxybenzene

InChI

InChI=1S/C28H50O4/c1-5-7-9-11-13-15-17-19-21-31-27-23-26(30-4)28(24-25(27)29-3)32-22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3

InChI Key

PEQDMANJHPVKCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1OC)OCCCCCCCCCC)OC

Origin of Product

United States

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